molecular formula C36H49N11 B584311 Rizatriptan 2,2-Dimer CAS No. 1135479-44-5

Rizatriptan 2,2-Dimer

Numéro de catalogue B584311
Numéro CAS: 1135479-44-5
Poids moléculaire: 635.865
Clé InChI: AYRFNHASXHCJRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rizatriptan is a headache medicine that narrows the blood vessels around the brain. It also reduces substances in the body that can trigger headache pain, nausea, sensitivity to light and sound, and other migraine symptoms . Rizatriptan is used to treat migraine headaches . It is a serotonin 5-HT1 receptor agonist (triptan) and works by narrowing dilated blood vessels in the brain, relieving migraine headaches .


Synthesis Analysis

The synthesis of Rizatriptan involves the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction . The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound .


Molecular Structure Analysis

The molecular formula of Rizatriptan is C15H19N5 . The average mass is 269.345 Da and the monoisotopic mass is 269.164032 Da . The molecular structure of Rizatriptan 2,2-Dimer is C28H35N7 . The average mass is 469.624 Da and the monoisotopic mass is 469.295380 Da .


Chemical Reactions Analysis

The construction of the indole ring was carried out on 3-methyl-4-nitrobenzoic acid methyl ester . The indole intermediate obtained was then treated with Oxalyl chloride to get an oxoacetyl indole carboxylate intermediate . The Intermediate obtained was then further converted to rizatriptan .

Applications De Recherche Scientifique

  • Rizatriptan is a novel 5-HT1D-receptor agonist and has shown efficacy as an anti-migraine agent in clinical trials. It has a lower maximum contractile response on human isolated coronary artery compared to sumatriptan, another 5-HT1D-receptor agonist (Longmore et al., 1996).

  • Rizatriptan benzoate, the form used for treating migraines, has been the subject of research in terms of impurity analysis during its synthesis. This work is important for ensuring the purity and efficacy of the drug (Sarma et al., 2008).

  • Rizatriptan has central antinociceptive effects, making it effective against migraine. It inhibits nociceptive dural responses in the central nervous system, which contributes to its efficacy against migraine headaches (Cumberbatch et al., 1997).

  • In a double-blind, placebo-controlled study, rizatriptan provided faster relief of headache pain and greater relief of migraine symptoms than sumatriptan (Goldstein et al., 1998).

  • Rizatriptan inhibits neurogenic dural vasodilation and extravasation, suggesting it prevents the release of sensory neuropeptides from perivascular trigeminal nerves, which may be involved in its anti-migraine action (Williamson et al., 1997).

  • Over long-term treatment, rizatriptan was found to be highly effective for the acute treatment of migraine without evidence of tachyphylaxis, and its 10 mg dosage was superior to the 5 mg dose in providing relief in 90% of attacks (Block et al., 1998).

  • A study on the pharmacokinetics and bioavailability of rizatriptan in dogs using stable isotope labeling and liquid chromatography/tandem mass spectrometry techniques showed its plasma clearance and precise measurement of oral bioavailability (Barrish et al., 1996).

Safety And Hazards

Rizatriptan may cause serious side effects. Stop using rizatriptan and call your doctor at once if you have: sudden and severe stomach pain and bloody diarrhea; cold feeling or numbness in your feet and hands; severe headache, blurred vision, pounding in your neck or ears; heart attack symptoms .

Orientations Futures

Rizatriptan is indicated for the acute treatment of diagnosed migraine with or without aura . It is not indicated for the prophylactic therapy of migraine nor the treatment of cluster headache . In the future, more research could be conducted to explore other potential uses of Rizatriptan.

Propriétés

IUPAC Name

4,4-bis[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49N11/c1-43(2)15-7-8-30(35-28(13-16-44(3)4)31-18-26(9-11-33(31)41-35)20-46-24-37-22-39-46)36-29(14-17-45(5)6)32-19-27(10-12-34(32)42-36)21-47-25-38-23-40-47/h9-12,18-19,22-25,30,41-42H,7-8,13-17,20-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRFNHASXHCJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)CN3C=NC=N3)CCN(C)C)C4=C(C5=C(N4)C=CC(=C5)CN6C=NC=N6)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858380
Record name 4,4-Bis{3-[2-(dimethylamino)ethyl]-5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-2-yl}-N,N-dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rizatriptan 2,2-Dimer

CAS RN

1135479-44-5
Record name 4,4-Bis{3-[2-(dimethylamino)ethyl]-5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-2-yl}-N,N-dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
TJS Raj, C Bharathi, MS Kumar, J Prabahar… - … of Pharmaceutical and …, 2009 - Elsevier
Three process-related impurities were observed in routine monitoring of the samples by HPLC. These impurities were identified by LC–MS. One of the impurities, Imp-3 [rizatriptan-2,5-…
Number of citations: 35 www.sciencedirect.com
YP Shamrao - 2011 - search.proquest.com
Method A: Zero order spectroscopic method: In the present work, a zero order spectroscopic method has been developed. Method involves the determination of Rizatriptan benzoate in …
Number of citations: 0 search.proquest.com
D Jain, PK Basniwal - Journal of pharmaceutical and biomedical analysis, 2013 - Elsevier
This review describes an epigrammatic impression of the recent trends in analytical perspectives of degradation and impurities profiling of pharmaceuticals including active …
Number of citations: 172 www.sciencedirect.com
VK Vyas, M Ghate, RD Ukawala - Current Pharmaceutical …, 2010 - ingentaconnect.com
Profiling of impurities in pharmaceutical products is an important part of the pharmaceutical manufacturing process and it is a regulatory expectation. Impurities may influence the safety …
Number of citations: 14 www.ingentaconnect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.